3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a pyridine ring attached to a thiophene moiety
Mechanism of Action
Target of Action
It is known that similar compounds with indole and thiophene moieties have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to induce various nuclear features such as chromatin fragmentation and condensation, and nuclei condensation .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, can bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Cellular Effects
Other indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-substituted pyridine intermediate. This can be achieved through a Suzuki coupling reaction between a thiophene boronic acid and a halogenated pyridine under palladium catalysis. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 3-methoxybenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and substitution reactions, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by using Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a different position of the thiophene ring.
3-methoxy-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are crucial.
Properties
IUPAC Name |
3-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-17-4-2-3-14(8-17)18(21)20-10-13-7-16(11-19-9-13)15-5-6-23-12-15/h2-9,11-12H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDDVDDOKRXCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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